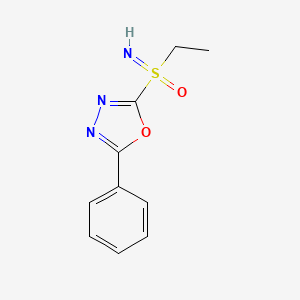
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce the ethyl and imino groups . The reaction conditions often include heating the mixture at 60–80°C for 12 hours in acetonitrile, followed by extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of microwave-assisted synthesis can be advantageous for industrial applications due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxadiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: A simpler oxadiazole derivative with similar biological activities but lacking the ethyl and imino groups.
1,2,4-Triazine Derivatives: Compounds containing both 1,2,4-triazine and 1,3,4-oxadiazole fragments, known for their biological activity as kinase inhibitors and antimitotic agents.
Uniqueness
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in medicine and agriculture.
Molecular Characteristics:
- Molecular Formula: C10H11N3O2S
- Molecular Weight: 237.28 g/mol
- IUPAC Name: ethyl-imino-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane
- Canonical SMILES: CC(S(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2)
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of N,N’-diacylhydrazines : This is often achieved through microwave-assisted cyclodehydration.
- Substitution Reactions : These introduce the ethyl and imino groups into the structure.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit broad-spectrum antimicrobial properties. This compound has shown potential as:
- Antibacterial Agent : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound's anticancer properties are attributed to its ability to inhibit key enzymes involved in cell proliferation:
- Mechanism of Action : It interacts with biological macromolecules through hydrogen bonding and other interactions, potentially leading to apoptosis in cancer cells.
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties:
- Research Findings : In vitro studies suggest it may inhibit inflammatory pathways by modulating cytokine release and enzyme activity associated with inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial growth and cancer cell proliferation.
- Interaction with Cellular Targets : It forms complexes with proteins involved in signaling pathways related to inflammation and cell division.
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl-imino-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane |
InChI |
InChI=1S/C10H11N3O2S/c1-2-16(11,14)10-13-12-9(15-10)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 |
InChI Key |
YLJLCBOHDXMRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















